![molecular formula C5H10O5 B588482 D-[UL-13C5]Ribose CAS No. 202114-47-4](/img/structure/B588482.png)

D-[UL-13C5]Ribose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

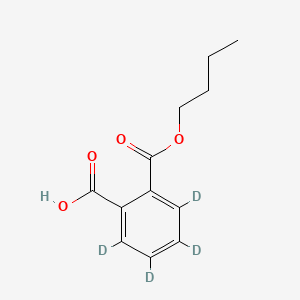

D-[UL-13C5]Ribose is a naturally occurring monosaccharide within the pentose pathway that assists with ATP production . It is a 5-carbon chain (also called aldopentose) and is a key component of DNA, ribonucleic acid (RNA), acetyl coenzyme A, and ATP .

Synthesis Analysis

This compound is produced by cells through the pentose phosphate pathway (PPP) that is essential for ATP production . The de novo pathway enzymes build purine and pyrimidine nucleotides from the beginning of the process with ribose .Molecular Structure Analysis

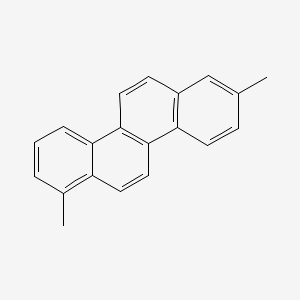

This compound consists of a linear chain of five carbon atoms, with an oxygen atom attached to each carbon atom . It is classified as an aldopentose, which means it contains an aldehyde functional group and five carbon atoms .Chemical Reactions Analysis

This compound is a key component of DNA, RNA, acetyl coenzyme A, and ATP . It assists with ATP production and is essential in energy production .Physical and Chemical Properties Analysis

This compound is a five-carbon sugar molecule with the molecular formula C5H10O5 . It is classified as an aldopentose, which means it contains an aldehyde functional group and five carbon atoms .Scientific Research Applications

D-[UL-13C5]Ribose and Cognitive Function

D-ribose is a critical component of living cells and its effects on cognition have been extensively studied. A systematic review and meta-analysis examining cognitive and behavioral tests in rodents treated with different doses of D-ribose highlighted its significant impact on cognition. It was found that D-ribose could cause a notable decrease in cognitive performance markers, and this impairment was dose-dependent. The increase in advanced glycation end products (AGEs) in both the brain and blood confirmed D-ribose's involvement in cognitive impairment through non-enzymatic glycosylation, leading to the generation of AGEs. This provides a new research avenue for understanding the mechanisms and potential therapeutic targets for cognitive impairment prevention and treatment (Song et al., 2022).

This compound in Glycation and Protein Aggregation

D-ribose plays a pivotal role in glycation and induces protein aggregation, rapidly producing AGEs both in vitro and in vivo. This process is known as ribosylation. The relationship between ribosylation, protein aggregation, and subsequent cognitive impairments was thoroughly reviewed, emphasizing D-ribose's involvement in cell dysfunction and death. The rapid formation of AGEs due to ribosylation could be a significant factor in cell dysfunction and cognitive impairments, suggesting an area of intense research interest (Wei et al., 2012).

Therapeutic Applications in Wound Healing

A fascinating application of D-ribose derivatives like 2-deoxy-D-Ribose (2dDR) in scientific research is in wound healing. Studies have shown that 2dDR can induce angiogenesis in chronic wounds, stimulating pro-angiogenic activities and promoting new blood vessel formation. This pro-angiogenic property, coupled with its stability, cost-effectiveness, and ease of incorporation into wound dressings, makes 2dDR an attractive alternative for wound dressing development, potentially replacing the need for more complex treatments like Vascular Endothelial Growth Factor (VEGF) (Dikici et al., 2021).

Mechanism of Action

Target of Action

D-[UL-13C5]Ribose, a labeled form of D-Ribose, primarily targets the metabolic processes within cells . It is an essential component of ATP (adenosine triphosphate), which is the main energy source for cellular functions . D-Ribose also plays a role in protein glycation, a process that can induce inflammation in a RAGE (Receptor for Advanced Glycation End-products) dependent manner .

Mode of Action

This compound interacts with its targets by providing the necessary sugar moiety for ATP synthesis . This interaction enhances energy production, particularly in conditions like chronic fatigue syndrome and cardiac energy metabolism disorders where energy production is compromised . In protein glycation, D-Ribose can induce NF-κB inflammation in a RAGE-dependent manner .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in the pentose phosphate pathway, which is a metabolic pathway parallel to glycolysis and is essential for the generation of NADPH and ribose 5-phosphate . The latter is a key component of nucleotides and nucleic acids. D-Ribose also influences the glycolysis pathway and the tricarboxylic acid cycle (TCA cycle), thereby affecting the overall energy metabolism within cells .

Pharmacokinetics

D-Ribose is rapidly absorbed with a mean Tmax ranging between 18 and 30 minutes . The Cmax and AUC increase more than proportionally with dose, indicating increased absorption and saturation of metabolism . When D-Ribose is administered with meals, the Cmax and AUC decrease, suggesting that food intake can influence its bioavailability . The amount of D-Ribose recovered from urine ranges from 4.15% to 7.20% of the administered dose .

Result of Action

The primary result of this compound action is the enhancement of energy production within cells. By providing the sugar moiety for ATP, it helps maintain energy balance, particularly in conditions of high energy demand . Additionally, D-Ribose’s role in protein glycation can lead to the induction of NF-κB inflammation . This could have implications in various pathological conditions, including diabetes and Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can significantly affect its absorption and bioavailability . Furthermore, the metabolic state of the cell, the presence of other metabolites, and the overall physiological state can also influence the action and efficacy of D-Ribose .

Future Directions

Research has indicated that several supplements and naturally occurring compounds may be used to treat muscle weakness, for cardiac failure management, rehabilitation following myocardial ischemia-reperfusion and various complications of diabetes . D-[UL-13C5]Ribose is an essential component of the respiratory, skeletal and nervous systems and is a popular compound, as its supplementation may have beneficial effects .

Biochemical Analysis

Biochemical Properties

D-[UL-13C5]Ribose participates in biochemical reactions as a component of RNA and DNA . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can undergo phosphorylation to yield ribose-5-phosphate (R-5-P), which contributes to ATP production through the nonoxidative phase of the pentose phosphate pathway (PPP) and participates in nucleotide synthesis .

Cellular Effects

This compound influences cell function by contributing to ATP production and nucleotide synthesis . It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, D-ribose is known to be highly active in the glycation of proteins, resulting in the rapid production of advanced glycation end products (AGEs) in vitro .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to R-5-P by ribokinase, an ATP-dependent sugar kinase . This process allows this compound to enter cellular metabolism.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, D-ribose has been shown to induce mitochondrial dysfunction, mitophagy damage, and cognitive impairment in mice

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, high doses of D-ribose have been shown to induce Aβ-like deposition and Tau hyperphosphorylation in mice, leading to memory loss and anxiety-like behavior .

Metabolic Pathways

This compound is involved in the pentose phosphate pathway (PPP), a metabolic pathway that generates NADPH and pentoses . It interacts with enzymes such as ribokinase and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It is primarily derived from dietary sources rich in RNA and riboflavin, and can also be biosynthesized from glucose through the PPP .

Subcellular Localization

The subcellular localization of this compound is largely within the cytoplasm, where it participates in the PPP

Properties

IUPAC Name |

(3R,4R,5R)-(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,2+1,3+1,4+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-UWNVARNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@H]([13C@H]([13C@H]([13CH](O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methyl-1-isopropyl-d6)pentyl]phenol(Mixture of Diastereomers)](/img/no-structure.png)

![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)